molecular formula C12H24N2O3 B2356307 Tert-butyl 3-amino-3-(2-methoxyethyl)pyrrolidine-1-carboxylate CAS No. 1782356-44-8

Tert-butyl 3-amino-3-(2-methoxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B2356307
CAS No.: 1782356-44-8
M. Wt: 244.335
InChI Key: GVVZEQDJYCQFIA-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(2-methoxyethyl)pyrrolidine-1-carboxylate: is a chemical compound with a complex structure that includes a pyrrolidine ring, an amino group, a methoxyethyl group, and a tert-butyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methoxyethanol and tert-butyl chloroformate .

  • Reaction Steps: The process involves the formation of an intermediate pyrrolidine derivative

  • Conditions: The reactions are usually carried out under anhydrous conditions, with a suitable base such as triethylamine to neutralize the by-products.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches using large reactors to ensure consistency and quality.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The pyrrolidine ring can undergo reduction reactions to form saturated derivatives.

  • Substitution: The methoxyethyl group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Using nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amino group.

  • Saturated Derivatives: Resulting from the reduction of the pyrrolidine ring.

  • Functionalized Derivatives: Resulting from substitution reactions on the methoxyethyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.

Comparison with Similar Compounds

  • Tert-butyl 3-[(2-methoxyethyl)amino]propanoate

  • Tert-butyl 3-[(2-methoxyethyl)amino]-1-piperidinecarboxylate

  • Tert-butyl 3-amino-2-(2-methoxyethyl)azetidine-1-carboxylate

Uniqueness: Tert-butyl 3-amino-3-(2-methoxyethyl)pyrrolidine-1-carboxylate stands out due to its specific structural features, which influence its reactivity and potential applications. Its pyrrolidine ring and tert-butyl ester group contribute to its stability and versatility in chemical reactions.

Properties

IUPAC Name

tert-butyl 3-amino-3-(2-methoxyethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-12(13,9-14)6-8-16-4/h5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVZEQDJYCQFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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